
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is a complex organic compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is unique due to its specific ring structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
93751-42-9 |
|---|---|
Molekularformel |
C38H18O12 |
Molekulargewicht |
666.5 g/mol |
IUPAC-Name |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(22),2,5(18),7(16),9(14),20,24(37),26(35),28(33)-nonaene-4,6,8,15,17,19,23,25,27,34,36,38-dodecone |
InChI |
InChI=1S/C38H18O12/c39-27-11-5-1-2-6-12(11)28(40)20-19(27)35(47)23-24(36(20)48)32(44)16-10-18-17(9-15(16)31(23)43)33(45)25-26(34(18)46)38(50)22-21(37(25)49)29(41)13-7-3-4-8-14(13)30(22)42/h9-10H,1-8H2 |
InChI-Schlüssel |
MSCJRLWYJDPYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=CC6=C(C=C5C4=O)C(=O)C7=C(C6=O)C(=O)C8=C(C7=O)C(=O)C9=C(C8=O)CCCC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





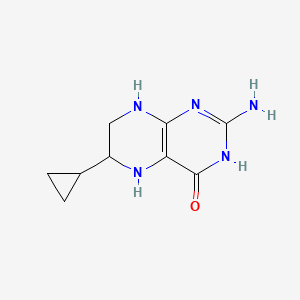
acetate](/img/structure/B14345564.png)

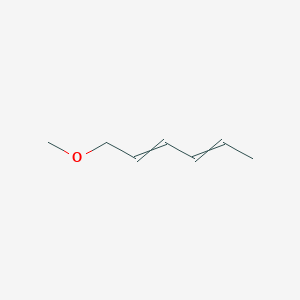
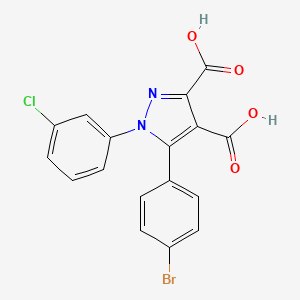
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
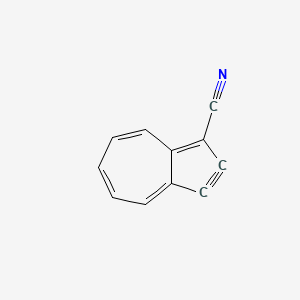
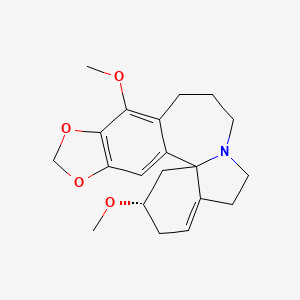
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

